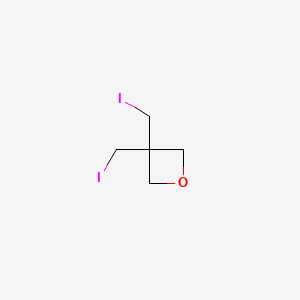

3,3-Bis(iodomethyl)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8I2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMFTYIUHNPQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178753 | |

| Record name | Oxetane, 3,3-di(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-82-6 | |

| Record name | 3,3-Bis(iodomethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3,3-di(iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane,3-bis(iodomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxetane, 3,3-di(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Key Precursors for the Synthesis of Functionalized Oxetanes

Introduction: The Rising Prominence of the Oxetane Moiety

The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern drug discovery and materials science. Its unique physicochemical properties—imparting increased polarity and metabolic stability while acting as a non-classical hydrogen bond acceptor—make it an attractive bioisostere for frequently used but often metabolically labile groups like gem-dimethyl and carbonyls.[1][2] This guide provides an in-depth analysis of the principal synthetic strategies for constructing functionalized oxetanes, focusing on the key precursors that serve as the foundation for these transformations. As Senior Application Scientists, we move beyond simple recitation of protocols; our objective is to elucidate the underlying chemical logic, enabling researchers to make informed, strategic decisions in their synthetic endeavors. We will explore the causality behind experimental choices, from classical cyclizations to cutting-edge photocatalytic methods, providing a robust framework for the synthesis of these valuable motifs.

Chapter 1: The Workhorse Route: Intramolecular Cyclization of 1,3-Difunctionalized Propane Skeletons

The most established and widely practiced method for oxetane synthesis is the intramolecular Williamson etherification.[1] This strategy relies on a simple yet powerful disconnection: forming the core C-O bond via an intramolecular SN2 reaction.

Core Precursors: 1,3-Diols and Derivatives

The foundational precursors for this approach are acyclic molecules possessing a hydroxyl group and a leaving group in a 1,3-relationship. These are most commonly derived from readily available 1,3-diols.

Causality and Strategic Considerations: The direct cyclization of a 1,3-halohydrin or a 1,3-hydroxy sulfonate is an archetypal SN2 process. An alkoxide, generated by treating the precursor with a base, acts as the intramolecular nucleophile, displacing a leaving group at the γ-position. However, this transformation is not without its challenges. The 4-exo-tet cyclization required to form the oxetane ring is kinetically less favored compared to other ring sizes.[1] Furthermore, a significant competing pathway is the Grob fragmentation, an entropically favored elimination reaction that leads to the formation of an alkene instead of the desired oxetane.[1]

The choice of leaving group and base is therefore critical to maximizing the yield of the cyclization product. Sulfonate esters (tosylates, mesylates) are often superior to halides as leaving groups. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the alcohol without promoting side reactions.

Visualizing the Pathway: Williamson Etherification vs. Grob Fragmentation

Sources

Methodological & Application

Application Note: Cationic Ring-Opening Polymerization of 3,3-Bis(iodomethyl)oxetane (BIMO)

[1]

Executive Summary

This guide details the protocol for the synthesis and cationic ring-opening polymerization (CROP) of 3,3-Bis(iodomethyl)oxetane (BIMO) . While the chloro-analog (BCMO) is commercially ubiquitous, BIMO represents a strategic intermediate in the development of advanced functional materials.[1] The presence of labile C-I bonds renders Poly(BIMO) a superior precursor for nucleophilic substitution reactions—specifically for the generation of Poly(3,3-bis(azidomethyl)oxetane) (Poly(BAMO)) , a critical energetic binder—under significantly milder conditions than those required for Poly(BCMO).[1]

This protocol emphasizes the Active Chain End (ACE) mechanism, strict moisture control to prevent chain transfer, and the handling of iodinated monomers which exhibit photosensitivity.[1]

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Monomer: BIMO

This compound is a four-membered cyclic ether with high ring strain (~107 kJ/mol), providing the thermodynamic driving force for polymerization.[1] Unlike epoxides, the oxetane ring possesses higher basicity, making it highly susceptible to cationic initiation.[1]

Mechanism: Cationic Ring-Opening

The polymerization proceeds via an Active Chain End (ACE) mechanism.[1][2]

-

Initiation: A Lewis acid (e.g.,

) coordinates with the oxetane oxygen, forming a secondary oxonium ion.[1] -

Propagation: The oxonium ion is attacked by a neutral monomer, opening the ring and regenerating the oxonium species at the chain end.[1]

-

Termination/Transfer: Intramolecular back-biting can form cyclic oligomers (cyclic tetramers are common in oxetanes).[1] Low temperatures and non-polar solvents minimize this.

Why BIMO? (Expert Insight)

-

Reactivity: The iodide leaving group is approximately

times better than chloride.[1] Converting Poly(BCMO) to Poly(BAMO) requires harsh conditions (DMSO, >100°C) that often degrade the polymer backbone.[1] Poly(BIMO) allows this transformation at lower temperatures, preserving molecular weight (

Visualization: Reaction Pathway

Figure 1: Synthetic pathway from commercial BCMO to Poly(BIMO) via Cationic Ring-Opening Polymerization.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role | Pre-treatment |

| 3,3-Bis(chloromethyl)oxetane (BCMO) | >97% | Precursor | Vacuum distillation if yellowed.[1] |

| Sodium Iodide (NaI) | Reagent Grade | Halogen Exchange | Dry at 120°C under vacuum for 4h. |

| 2-Butanone (MEK) | HPLC Grade | Solvent (Synthesis) | Distill over |

| Dichloromethane (DCM) | Anhydrous | Solvent (Polym.)[1] | Distill over |

| Boron Trifluoride Etherate ( | Synthesis Grade | Initiator | Distill under reduced pressure; store under |

| Methanol | Industrial | Quenching | None. |

Equipment

Experimental Protocols

Protocol A: Synthesis of BIMO Monomer

Target: Conversion of BCMO to BIMO via Finkelstein Reaction.[1]

-

Setup: Equip a 1L 3-neck round-bottom flask (amber/foiled) with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge 31.0 g (0.2 mol) of BCMO and 300 mL of dry 2-butanone (MEK).

-

Addition: Add 120 g (0.8 mol, 4 eq) of dry Sodium Iodide (NaI). The excess drives the equilibrium.[1]

-

Reaction: Reflux the mixture with vigorous stirring for 24–30 hours .

-

Observation: NaCl will precipitate as a fine white solid.

-

-

Workup:

-

Purification: Dry organic layer over

. Evaporate DCM.

Protocol B: Cationic Polymerization of BIMO

Target: Controlled Ring-Opening Polymerization.[1]

-

Preparation (Glovebox/Schlenk):

-

Flame-dry a 100 mL Schlenk flask under vacuum; backfill with

(3 cycles). -

Charge 5.0 g (14.8 mmol) of purified BIMO monomer.

-

Add 20 mL of anhydrous DCM via syringe.

-

Note: Monomer concentration

.[1]

-

-

Initiation:

-

Propagation:

-

Termination:

-

Quench the reaction by adding 2 mL of Methanol containing a trace of ammonia.

-

-

Isolation:

-

Pour the polymer solution slowly into 200 mL of cold Methanol with stirring.

-

Poly(BIMO) will precipitate as a white/off-white fibrous solid.[1]

-

Filter and wash with Methanol.

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 24 hours. Protect from light.

-

Characterization & Analysis

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Signal | Chemical Shift ( | Assignment | Change upon Polymerization |

| Ring | ~4.4 - 4.6 ppm | Protons adjacent to ether oxygen in ring | Disappears |

| Backbone | ~3.4 - 3.6 ppm | Main chain ether protons | Appears (Broad) |

| Sidechain | ~3.3 - 3.5 ppm | Protons adjacent to Iodine | Shifts slightly upfield |

Thermal Analysis (DSC)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Polymer | Wet solvent/monomer | Water acts as a chain transfer agent, killing the active center.[1] Re-dry DCM over |

| Yellow/Brown Polymer | Free Iodine formation | Polymer degraded by light or heat. Wash with thiosulfate; store in dark. |

| Insolubility | High Crystallinity | The polymer is likely high MW and crystalline.[1][3] This is a feature, not a bug. Use hot solvents (Chlorobenzene) for processing.[1] |

| Cyclic Oligomers | Back-biting | Reaction temperature too high.[1] Maintain < 0°C. Increase Monomer concentration. |

References

-

Campbell, T. W. (1957).[1] "Some New Polymers of the Phthalocyanine Type and Other Reactions of 3,3-Bis(chloromethyl)oxetane." The Journal of Organic Chemistry, 22(9), 1029–1035.[1] Link[1]

- Foundational text confirming the synthesis of Poly(this compound).

-

Dreyfuss, P., & Dreyfuss, M. P. (1967).[1] "Cationic Polymerization of Cyclic Ethers." Advances in Polymer Science, 4, 528-590.[1]

- Authoritative review on the mechanism of oxetane polymeriz

-

Gould, F. E. (1989).[1] "Poly(3-(Substituted)-3(Hydroxymethyl) oxetane) and method of preparing same." European Patent EP0345073A1. Link[1]

- Describes cationic catalyst protocols for substituted oxetanes.

-

Ames, W. A. (1964).[1] "Copolymerization of Heterocyclic Monomers by Ring Scission." Doctoral Dissertation, Mississippi State University. Link

- Details the synthesis of BIMO monomer

Safety Warning: Alkyl iodides are potential alkylating agents and should be treated as suspected carcinogens.[1] Handle BIMO and its solutions only in a fume hood with appropriate PPE (Nitrile gloves, safety glasses).[1] Dispose of iodinated waste in designated halogenated waste streams.

Use of 3,3-Bis(iodomethyl)oxetane in the development of photo-curable polymers

Application Note: High-Refractive Index & Radiopaque Photo-Curable Polymers using 3,3-Bis(iodomethyl)oxetane (BIMO) [1]

Abstract

This technical guide details the utilization of This compound (BIMO) as a functional monomer in the development of advanced photo-curable polymers.[1] Unlike varying acrylate systems, BIMO undergoes Cationic Ring-Opening Polymerization (CROP) , offering distinct advantages: insensitivity to oxygen inhibition, low shrinkage, and high mechanical integrity.[1] The incorporation of iodine atoms imparts high refractive index (RI) and radiopacity to the resulting polymer matrix, making it ideal for optical coatings, X-ray visible medical devices, and energetic binder precursors.

Introduction & Chemical Basis

This compound (BIMO) is a disubstituted oxetane derivative.[1] While its chlorinated analog (BCMO) and azidated analog (BAMO) are well-known in industrial and energetic applications respectively, BIMO occupies a unique niche due to the high molar refractivity and electron density of the iodine substituents.[1]

Key Properties:

-

High Refractive Index: Iodine’s high polarizability significantly boosts the RI of the cured polymer (typically

), essential for anti-reflective coatings and waveguide cladding.[1] -

Radiopacity: The electron-dense iodine provides contrast under X-ray fluoroscopy, useful for embolic agents or medical device coatings.[1]

-

Cationic Curing: Polymerizes via acid-catalyzed ring opening, avoiding the oxygen inhibition layer common in free-radical acrylate systems.[1]

Mechanism of Action: Cationic Ring-Opening Polymerization (CROP)[1]

The polymerization of BIMO is driven by the relief of ring strain (~107 kJ/mol) in the oxetane ring.[1] The reaction is initiated by a photoacid generator (PAG), typically an onium salt, which releases a superacid upon UV irradiation.[1]

Mechanism Steps:

-

Photolysis: The PAG absorbs UV light, decomposing to generate a strong Brønsted acid (

).[1] -

Initiation: The proton attacks the oxetane oxygen, forming a secondary oxonium ion.[1]

-

Propagation: The oxonium ion is attacked by another monomer, opening the ring and transferring the active center.[1]

-

Termination/Transfer: Chain growth continues until impurities (water/alcohols) terminate the chain or mobility becomes restricted (vitrification).[1]

Note on Reactivity: Oxetanes generally exhibit an "induction period" where the reaction is slow, followed by rapid auto-acceleration.[1] The iodine groups in BIMO are bulky; therefore, copolymerization with lower-viscosity epoxides or oxetanes is often required to facilitate kinetics.[1]

Figure 1: Simplified Cationic Ring-Opening Polymerization pathway for BIMO.[1]

Application Note 1: Synthesis of BIMO Monomer

BIMO is not widely available as a commodity chemical and must often be synthesized from 3,3-bis(chloromethyl)oxetane (BCMO) via a Finkelstein halide exchange.[1]

Safety Warning: BCMO is toxic and a potential carcinogen.[1] All operations must be performed in a fume hood with appropriate PPE.[1]

Protocol:

-

Reagents:

-

Procedure:

-

Work-up:

-

Purification: Recrystallize from ethanol/hexane to obtain BIMO as off-white/yellowish crystals/solid.[1]

Application Note 2: Photo-Curable Formulation Strategy

Pure BIMO is a solid/viscous material.[1] For effective photo-curing, it is best formulated with a reactive diluent to lower viscosity and improve crosslinking density.[1]

Recommended Formulation:

| Component | Function | Recommended % (w/w) | Specific Example |

| BIMO | Functional Monomer | 40% – 60% | Synthesized as above |

| Reactive Diluent | Viscosity Modifier / Accelerator | 30% – 50% | 3-Ethyl-3-hydroxymethyloxetane (EHO) or Cycloaliphatic Epoxide (UVR-6110) |

| Photoinitiator | Acid Generator | 2% – 5% | Diaryliodonium Hexafluoroantimonate (SpeedCure 938) |

| Sensitizer | Wavelength Matching | 0.5% – 1% | Isopropylthioxanthone (ITX) (if curing with LED @ 395nm) |

| Stabilizer | Shelf-life | < 0.1% | Hindered Amine (basic stabilizers must be avoided; use trace anthracene) |

Formulation Logic:

-

Diluent Choice: Monofunctional oxetanes (like EHO) reduce viscosity and introduce hydroxyl groups.[1] Hydroxyls act as chain transfer agents (Activated Monomer Mechanism), increasing conversion rates and reducing the "induction period" typical of pure bis-oxetanes.[1]

-

Epoxide Hybrid: Adding a cycloaliphatic epoxide (e.g., UVR-6110) creates a hybrid system.[1] The epoxide cures rapidly (fast initiation), gelling the system, while the BIMO oxetane post-cures to maximize mechanical properties.

Application Note 3: Curing Protocol & Optimization

Cationic polymerization is highly temperature-dependent ("Dark Cure").[1] A thermal post-cure is mandatory for BIMO formulations to reach full conversion.[1]

Step-by-Step Protocol:

-

Preparation:

-

Gently heat the BIMO formulation to ~50°C to ensure complete dissolution of the solid monomer into the diluent.

-

Filter through a 0.45 µm PTFE filter to remove particulates (critical for optical applications).[1]

-

-

Coating:

-

UV Exposure:

-

Thermal Post-Bake (The "Dark Cure"):

-

Validation:

Figure 2: Experimental workflow for processing BIMO-based photo-curable resins.

Characterization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Surface Tacky after UV | Oxygen inhibition (Rare) or Low Conversion | Cationic systems are O2 insensitive but humidity sensitive.[1] Reduce humidity (<40% RH).[1] Increase Post-Bake temp. |

| Crystals in Film | BIMO recrystallization | Increase ratio of Reactive Diluent (EHO). Ensure formulation is homogeneous before coating.[1] |

| Yellowing | Iodine liberation | Iodine-Carbon bonds can be labile.[1] Add trace stabilizers or reduce thermal bake temperature.[1] Use antioxidant.[1] |

| Low Refractive Index | Too much diluent | Increase BIMO loading.[1] Use a high-RI diluent (e.g., phenyl-containing oxetane).[1] |

Key Analytical Methods:

-

Real-Time FTIR: Monitor the disappearance of the oxetane ring peak (~980 cm⁻¹).

-

Refractometry: Measure RI using an Abbe refractometer (target: 1.60 – 1.70).

-

DSC: Determine

(Glass Transition Temperature). BIMO homopolymers are semi-crystalline; copolymers will likely be amorphous.[1]

References

-

Crivello, J. V., & Bulut, U. (2007).[1] Reactivity Studies of Oxirane and Oxetane Monomers in Photoinitiated Cationic Polymerizations. Rensselaer Polytechnic Institute.[1]

-

Sasaki, H. (2002).[1] Oxetanes: Curing Properties in Photo-Cationic Polymerization. Toagosei Co., Ltd.[1] R&D Review.

-

Mukhametshin, T. I., et al. (2018).[1][5] Energy-Intensive Random Block Copolymers of 3,3-Bis(Nitratomethyl) Oxetane and 3-Azidomethyl-3-Methyloxetane. Propellants, Explosives, Pyrotechnics.[1][5] [1]

-

Buruiana, E. C., et al. (2016).[1][2] Synthesis and Photopolymerization of New Iodine-Containing Methacrylates. (Contextual reference for iodine-polymer optical properties).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 6550, 3,3-Bis(chloromethyl)oxetane. (Precursor Data).

Sources

Troubleshooting & Optimization

Troubleshooting common issues in the polymerization of 3,3-Bis(iodomethyl)oxetane

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Context: Cationic Ring-Opening Polymerization (CROP) Support

Executive Summary & Diagnostic Workflow

Welcome to the technical support hub for 3,3-Bis(iodomethyl)oxetane (BIMO). This monomer is a critical precursor for high-density energetic binders (often converted to Poly-BAMO). Its polymerization via Cationic Ring-Opening Polymerization (CROP) is kinetically sensitive.

The iodine substituents introduce unique challenges compared to the chlorinated analog (BCMO):

-

Steric Bulk: The large iodine atoms retard propagation rates.

-

Leaving Group Lability: Alkyl iodides are susceptible to photolytic cleavage and nucleophilic displacement, leading to chain termination or discoloration.

Diagnostic Logic Flow

Before adjusting parameters, locate your issue on the process map below.

Figure 1: Critical decision nodes in BIMO polymerization. Red nodes indicate primary failure states.

Troubleshooting Guides (FAQs)

Category A: Initiation & Kinetics[1][2]

Q: I added the BF3·OEt2 catalyst, but there is no exotherm and no viscosity increase. Is my catalyst dead?

A: It is likely a moisture issue, not a "dead" catalyst. In Cationic Ring-Opening Polymerization (CROP), water acts as a potent chain transfer agent and terminator. It reacts with the Lewis acid (BF3) or the active oxonium ion to form a "dormant" hydroxyl end-group that cannot propagate without continuous catalyst replenishment.

-

The Mechanism: The active center is a tertiary oxonium ion.[1] Water opens this ring to form a linear alcohol and regenerates a protonic acid, which is often too weak to re-initiate the bulky BIMO monomer effectively compared to the initial BF3 complex.

-

The Fix:

-

Solvent Drying: DCM (Dichloromethane) must be distilled over CaH2 or passed through activated alumina columns.

-

Monomer Drying: BIMO is a solid (mp ~75°C). It must be recrystallized and then dried under high vacuum (<0.1 mbar) for 12 hours.

-

Nitrogen Sweep: Ensure a positive pressure of dry N2.

-

Q: The reaction starts but then stalls at ~50% conversion (The "Sleeping Polymer" effect).

A: This is "Active Chain End" (ACE) death caused by basic impurities or improper temperature control. Unlike radical polymerization, cationic centers are long-lived only in the absence of nucleophiles. If the reaction stalls:

-

Check Impurities: Did you synthesize BIMO from the tosylate or chloride? Residual basic salts (like sodium azide or potassium carbonate from precursor steps) will neutralize the growing cation.

-

Solution: Repurify the monomer. Dissolve BIMO in DCM, wash with dilute acid (HCl), then water, dry over MgSO4, and recrystallize.

Category B: Product Integrity & Molecular Weight

Q: My GPC traces show a bimodal distribution with a low molecular weight tail. Why?

A: You are seeing Cyclic Oligomers formed via "Backbiting."[2] This is the most common issue in oxetane polymerization. The active chain end (oxonium ion) curls back and attacks an oxygen atom in its own backbone, clipping off a cyclic ether (usually a trimer or tetramer).

-

Thermodynamic Control: Backbiting is favored at higher temperatures and lower monomer concentrations (high dilution favors intramolecular reaction).

-

The Fix:

-

Lower Temperature: Run the propagation at 0°C or -10°C. Do not let the exotherm spike the temperature above 20°C.

-

Increase Concentration: Keep monomer concentration high ([M] > 1.0 M) to favor intermolecular propagation over intramolecular backbiting.

-

Q: The polymer turned dark purple/brown during workup. Is this normal?

A: No. This indicates Iodine liberation. Unlike chlorine in BCMO, the iodine in BIMO is a weaker carbon-halogen bond.

-

Cause: Exposure to ambient light during polymerization or excessive heat during the drying step. Free iodine (

) acts as a radical trap and can catalyze oxidative degradation. -

The Fix:

-

Wrap the Flask: Perform the reaction in a foil-wrapped flask.

-

Chemical Scavenger: Wash the organic polymer solution with 5% aqueous Sodium Thiosulfate (

) during workup. This reduces colored iodine (

-

Standardized Experimental Protocol

Objective: Synthesis of Hydroxyl-Terminated Poly(this compound) (PBIMO). Target Mn: ~3,000 g/mol (Telechelic prepolymer for binders).

Reagents

-

Monomer: BIMO (Dry, Recrystallized).

-

Solvent: Dichloromethane (Anhydrous).

-

Catalyst: Boron Trifluoride Diethyl Etherate (

). -

Initiator: 1,4-Butanediol (BDO) - Controls MW via Monomer/Initiator ratio.

Step-by-Step Procedure

-

Reactor Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and addition funnel. Cool to room temperature under N2 flow.

-

Charge Initiator: Add 1,4-Butanediol (Initiator) and DCM.

-

Calculation:

.

-

-

Catalyst Addition: Cool flask to 0°C . Add

via syringe.-

Ratio: Catalyst should be 0.5 molar equivalents relative to the diol initiator.

-

Observation: Allow to stir for 15 mins. A complex forms.

-

-

Monomer Addition (Slow Feed): Dissolve BIMO in DCM (50% w/v). Add this solution dropwise over 1-2 hours.

-

Why Slow Feed? This maintains a low instantaneous monomer concentration relative to the active ends, termed the "Activated Monomer" (AM) mechanism, which suppresses cyclic oligomer formation.

-

-

Propagation: Maintain at 0°C for 4 hours, then allow to warm to Room Temp (20°C) for 24 hours. Shield from light.

-

Quenching: Add 5 mL of water or wet methanol to kill the oxonium ions.

-

Purification:

-

Precipitate into cold Methanol (-20°C).

-

Decant supernatant (contains cyclic oligomers).

-

Dissolve polymer in minimal DCM.

-

Wash with 5%

(if colored), then Brine. -

Dry organic layer (

), filter, and rotovap.

-

Troubleshooting Matrix

| Symptom | Probable Cause | Verification | Corrective Action |

| No Polymerization | Moisture contamination | Add more catalyst; if it smokes/fumes, it was wet. | Dry solvent (CaH2) and Monomer (Vac oven).[3] |

| Low MW / Gummy | High Cyclic Oligomer content | GPC (Low MW tail); NMR (sharp peaks vs broad). | Lower reaction temp; Use "Slow Monomer Addition" technique. |

| Purple Color | Iodine Release | Starch-Iodide paper turns blue. | Wash with Sodium Thiosulfate; Shield from light. |

| Insoluble Gel | Crosslinking | Bifunctional impurities or too much catalyst. | Check monomer purity; Reduce catalyst loading. |

| High Polydispersity | Slow Initiation | GPC (PDI > 2.0). | Use a pre-formed initiator complex (BF3 + Diol) before adding monomer. |

References

-

Cationic Ring-Opening Polymeriz

- Context: Mechanism of initiation and propagation using BF3 ether

-

Source:

-

Synthesis of Energetic Binders (BAMO/AMMO).

- Context: Describes the synthesis of BCMO/BAMO analogs, purification via methanol precipitation, and the impact of cyclic oligomers.

-

Source:

-

Oxetane Reactivity & Ring Strain.

-

Context: Thermodynamic data on oxetane ring opening and comparison to epoxides.[4]

-

Source:

-

-

Polymeriz

- Context: Detailed discussion on the "Activated Monomer" vs "Active Chain End" mechanisms to control polydispersity.

-

Source:

Sources

Improving the yield and purity of 3,3-Bis(iodomethyl)oxetane

Technical Support Center: 3,3-Bis(iodomethyl)oxetane (BIMO) Optimization

Subject: Improving Yield, Purity, and Stability of this compound Ticket ID: BIMO-OPT-001 Assigned Scientist: Senior Application Scientist, Energetic Materials & Precursors Division

Executive Summary

This compound (BIMO) is a critical intermediate, primarily serving as the precursor to 3,3-Bis(azidomethyl)oxetane (BAMO) , a high-energy binder used in solid propellants. The synthesis involves a Finkelstein halide exchange starting from 3,3-Bis(chloromethyl)oxetane (BCMO) .

Users frequently encounter three core failure modes:

-

Incomplete Substitution: Presence of mono-iodo, mono-chloro impurities (MICMO).

-

Ring Opening: Acid-catalyzed cleavage of the strained oxetane ring, leading to polymerization or diol formation.

-

Iodine Decomposition: Photo-oxidative degradation leading to product discoloration and lower purity.

This guide provides a self-validating, closed-loop protocol to address these issues.

Part 1: The Optimized Synthesis Protocol (Finkelstein Exchange)

The Challenge: The equilibrium nature of the Finkelstein reaction requires driving the reaction forward by exploiting solubility differences. Standard acetone reflux is often insufficient for the sterically hindered neopentyl-like structure of BCMO.

The Solution: Switch solvent to Methyl Ethyl Ketone (MEK) or 2-Butanone .

-

Reasoning: MEK boils at 80°C (vs. Acetone at 56°C). The kinetic rate of SN2 substitution doubles for every ~10°C increase. MEK allows for a faster, more complete reaction while maintaining the insolubility of NaCl, which drives the equilibrium.

Step-by-Step Protocol

-

Reagent Preparation:

-

Substrate: 3,3-Bis(chloromethyl)oxetane (BCMO) [CAS: 78-71-7].

-

Reagent: Sodium Iodide (NaI), anhydrous (dried at 120°C for 4 hours).

-

Stoichiometry: Use 2.5 to 3.0 equivalents of NaI per mole of BCMO. (Excess is critical to push the "Mono-Iodo" intermediate to "Bis-Iodo").

-

Solvent: Dry MEK (0.5 M concentration relative to BCMO).

-

-

Reaction Setup:

-

Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and N2 inlet.

-

Critical: Wrap the flask in aluminum foil . Alkyl iodides are photosensitive; light promotes homolytic cleavage of the C-I bond.

-

-

Execution:

-

Charge NaI and MEK. Stir until partially dissolved.

-

Add BCMO.[1]

-

Reflux vigorously (internal temp ~80°C) for 24–36 hours .

-

Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Do not stop until the mono-substituted intermediate is <2%.

-

-

Workup (The "Thiosulfate Wash"):

-

Cool to room temperature.[2][3] Filter off the precipitated NaCl white solid.

-

Evaporate the MEK solvent under reduced pressure (keep bath <45°C to prevent thermal degradation).

-

Dissolve the residue in Dichloromethane (DCM) .

-

Wash 1: 10% Sodium Thiosulfate (Na₂S₂O₃) solution. Why? This removes free iodine (I₂), turning the organic layer from brown/purple to pale yellow.

-

Dry over MgSO₄ and evaporate DCM.[2]

-

Part 2: Purification Strategy (The "Gold Standard")

Issue: Distillation of BIMO is hazardous due to the high molecular weight and thermal instability of the C-I bond. Solution: Recrystallization.[6]

| Parameter | Recommendation | Mechanism |

| Method | Recrystallization | Thermal safety; superior rejection of mono-iodo impurities. |

| Solvent | Methanol (MeOH) or Heptane | BIMO has a steep solubility curve in hot MeOH. Impurities (oligomers) tend to stay in the mother liquor. |

| Temperature | Dissolve at 60°C; Cool to -20°C | Slow cooling promotes large crystal growth, excluding impurities. |

Purification Workflow:

Figure 1: Purification workflow designed to minimize thermal stress and maximize rejection of mono-substituted impurities.

Part 3: Troubleshooting & FAQs

Q1: My product is turning dark brown/purple during storage. Why?

A: This is "Iodine Bleeding." The C-I bond is weak. Exposure to light or heat releases free radical Iodine (I•), which dimerizes to I₂ (purple).

-

Fix: Store BIMO in amber glass vials under Argon at 4°C. Add a stabilizer like a copper turnings or silver wool in the storage container if long-term storage is required (they scavenge free iodide).

Q2: NMR shows a doublet at 3.8 ppm and another at 3.4 ppm. Is my reaction done?

A: No. This is the primary indicator of incomplete reaction.

-

3.8–4.0 ppm: Characteristic of -CH₂-Cl (Starting Material/Mono-intermediate).

-

3.3–3.5 ppm: Characteristic of -CH₂-I (Product).

-

Action: You must continue refluxing. If the ratio hasn't changed in 4 hours, add 0.5 eq more NaI.

Q3: The yield is low, and I see a sticky polymer at the bottom of the flask.

A: You have triggered Cationic Ring Opening Polymerization (CROP) .

-

Cause: The reaction mixture became acidic.[7] Oxetanes are bases; trace acid (from wet solvent or hydrolysis of alkyl halides) protonates the oxygen, initiating polymerization.

-

Fix: Add a pinch of solid Sodium Bicarbonate (NaHCO₃) or Calcium Hydride (CaH₂) to the reaction mixture to scavenge any adventitious acid. Ensure all glassware is base-washed.

Q4: Can I use Acetone instead of MEK?

A: Yes, but expect the reaction time to triple (72+ hours). You will likely need a sealed pressure tube to elevate the temperature of acetone beyond its boiling point (56°C) to match MEK's efficiency, which introduces safety risks.

Part 4: Scientific Rationale & Mechanism

The synthesis relies on the Finkelstein Reaction , driven by Le Chatelier's principle.

Figure 2: The thermodynamic driving force is the lattice energy of NaCl precipitating from the organic solvent.

Key Structural Considerations:

-

Neopentyl Position: The carbons attached to the halogens are "neopentyl-like" (beta-quaternary center). This makes SN2 attack sterically slow. This is why high temperature (MEK reflux) and long times are non-negotiable.

-

Ring Strain: The oxetane ring has ~107 kJ/mol of strain energy.[8] It is less reactive than epoxides but will open if exposed to Lewis acids (like I₂ or H⁺).

References

- Campbell, T. W. (1957). Polymerization of 3,3-Bis(chloromethyl)oxetane. Journal of Organic Chemistry.

-

Oxetane Ring Stability

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

-

- Energetic Binder Context (BAMO Precursors): Provatas, A. (2000). Energetic Polymers for Explosives and Propellants. DSTO Aeronautical and Maritime Research Laboratory. (Details the conversion of BIMO to BAMO and purity requirements).

- Finkelstein Kinetics: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group on the Reactivity of Halides in S_N2 Reactions. Journal of the American Chemical Society. (Explains the solvent effects in halide exchange).

Sources

- 1. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. connectjournals.com [connectjournals.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. 3,3-Dinitratooxetane – an important leap towards energetic oxygen-rich monomers and polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. radtech.org [radtech.org]

Validation & Comparative

Structural Validation of Poly(3,3-Bis(iodomethyl)oxetane) (Poly-BIMO) via GPC and FTIR

Executive Summary

Poly(3,3-bis(iodomethyl)oxetane) (Poly-BIMO) is a critical intermediate prepolymer, primarily utilized as the precursor for the energetic binder Poly(3,3-bis(azidomethyl)oxetane) (Poly-BAMO). In energetic material formulations, the mechanical integrity and processing viscosity of the final binder are strictly dictated by the molecular weight distribution and chemical purity of this precursor.

This guide provides a rigorous validation framework for Poly-BIMO. Unlike generic polymer analysis, validating Poly-BIMO requires specific attention to the ring-opening efficiency of the oxetane monomer and the preservation of the iodomethyl functional groups required for subsequent azidation. We utilize Gel Permeation Chromatography (GPC) to define the physical architecture (macro-structure) and Fourier Transform Infrared Spectroscopy (FTIR) to validate the chemical backbone (micro-structure).

The Validation Strategy: Macro vs. Micro

To validate Poly-BIMO, we must answer two fundamental questions:

-

Did the ring open? (Chemical Identity via FTIR)

-

Did the chain grow controllably? (Physical Architecture via GPC)

The following diagram outlines the decision logic for lot release based on these two orthogonal techniques.

Figure 1: Decision matrix for Poly-BIMO validation. Both spectral (FTIR) and chromatographic (GPC) criteria must be met to ensure the material is suitable for conversion to Poly-BAMO.

FTIR Analysis: The Chemical Fingerprint

FTIR is the primary tool for confirming the Cationic Ring-Opening Polymerization (CROP) mechanism. The transformation from monomer (BIMO) to polymer (Poly-BIMO) involves the relief of ring strain in the four-membered oxetane ring.

Comparative Spectral Markers

The table below details the specific shifts required to validate the structure.

| Functional Group | Wavenumber (cm⁻¹) | BIMO Monomer Status | Poly-BIMO Polymer Status | Structural Significance |

| Oxetane Ring (Cyclic Ether) | ~980 cm⁻¹ | Strong | Absent | Disappearance confirms consumption of monomer and successful ring opening. |

| Linear Ether (C-O-C) | 1050 - 1150 cm⁻¹ | Weak/Absent | Strong / Broad | Appearance confirms formation of the polyether backbone. |

| C-I Stretch (Iodomethyl) | 500 - 600 cm⁻¹ | Strong | Strong | Must remain intact. Loss indicates side reactions (degradation). |

| Hydroxyl (-OH) | 3200 - 3500 cm⁻¹ | Absent | Weak | Presence indicates chain ends (from diol initiator). Excessive signal implies low molecular weight. |

Experimental Protocol: FTIR

-

Sample Prep: Dissolve 10 mg of Poly-BIMO in 1 mL of dry dichloromethane (DCM). Cast a film onto a KBr window or use an ATR (Attenuated Total Reflectance) accessory (Diamond/ZnSe crystal).

-

Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

-

Normalization: Normalize the spectrum against the C-H stretch (2850-2950 cm⁻¹) which remains relatively constant between monomer and polymer.

-

Validation Check:

-

Calculate the ratio of the Ether peak (1100 cm⁻¹) to the Ring peak (980 cm⁻¹).

-

Pass Criteria: Ratio > 20:1 (Indicating >95% conversion).

-

GPC Profiling: The Physical Architecture

While FTIR confirms what the molecule is, GPC confirms how big it is. For energetic binders, the molecular weight (

Comparative Analysis: Poly-BIMO vs. Standards

Poly-BIMO is unique due to the heavy iodine atoms, which affect its hydrodynamic volume differently than standard polymers.

| Parameter | Poly-BIMO Characteristics | Comparison to Polystyrene (PS) Standards |

| Hydrodynamic Volume | Compact due to heavy iodine atoms. | PS is more expanded (random coil). |

| Refractive Index (RI) | High RI increment ( | Standard RI response. |

| Target Mn | 2,000 – 5,000 g/mol (Typical for binders). | PS Standards used for relative calibration. |

| PDI (Mw/Mn) | < 1.5 (Controlled Cationic Polymerization).[1] | > 2.0 indicates poor initiation or chain transfer. |

Experimental Protocol: GPC

-

System: Agilent 1260 Infinity or Waters Alliance with RI Detector.

-

Columns: PLgel 5µm Mixed-D (or equivalent for 500 - 20,000 Da range).

-

Solvent: Tetrahydrofuran (THF), HPLC Grade, stabilized.

-

Flow Rate: 1.0 mL/min at 35°C.

-

Calibration: 12-point Polystyrene narrow standards (

: 162 to 50,000 Da). -

Sample Prep:

-

Dissolve Poly-BIMO in THF at 2 mg/mL.

-

Critical Step: Filter through 0.45 µm PTFE filter. Poly-BIMO prepolymers can contain micro-gels; filtration prevents column clogging and erroneous light scattering data.

-

Data Interpretation:

-

Symmetric Peak: Indicates uniform initiation.

-

Low Molecular Weight Tailing: Indicates "back-biting" or cyclic oligomer formation (common in oxetane polymerization).

-

High Molecular Weight Shoulder: Indicates coupling reactions.

Comparative Guide: Poly-BIMO vs. Alternatives

When selecting a validation route, researchers often consider NMR. Below is an objective comparison of why GPC/FTIR is the preferred routine method over NMR for this specific polymer.

| Feature | GPC + FTIR (Recommended) | 1H / 13C NMR (Alternative) | Verdict |

| Structural Insight | High (Backbone & Size). Validates both conversion and chain length. | Very High (Chemical). Absolute proof of structure but poor at measuring total chain length distribution. | Use NMR for initial R&D structure proof. Use GPC/FTIR for batch-to-batch QC. |

| Speed | Fast. <30 mins per sample. | Slow. Requires d-solvents, shimming, and long acquisition for 13C. | GPC/FTIR is superior for process monitoring. |

| Cost | Moderate. Consumables (THF) are cheap. | High. Deuterated solvents and instrument time.[2] | GPC/FTIR is more scalable. |

| Sensitivity to Impurities | Moderate. Can detect oligomers (GPC). | High. Can detect trace water or catalyst residues. | NMR is better for purity; GPC is better for polymer physics. |

Synthesis & Analysis Workflow

The following diagram illustrates the integrated workflow from synthesis to final validation, highlighting where the analytical checkpoints occur.

Figure 2: Integrated synthesis and validation workflow. The "Dry Polymer" stage is the critical hold point for GPC/FTIR analysis before the material is released for azidation to Poly-BAMO.

References

-

Cationic Ring-Opening Polymerization Mechanisms

-

Kubisa, P., & Penczek, S. (1999). "Cationic ring-opening polymerization of cyclic ethers."[2] Progress in Polymer Science.

-

-

Oxetane Polymerization & Energetic Binders

-

Provatas, A. (2000). "Energetic Polymers for Explosives and Propellants." DSTO Aeronautical and Maritime Research Laboratory.

-

-

GPC Methodology for Functionalized Polyethers

-

Agilent Technologies. "Analysis of Polymers by GPC/SEC - Energy & Chemical Applications."

-

-

FTIR Characterization of Oxetanes

-

Xu, H., et al. (2015). "Cationic Copolymerization of 3,3-Bis(hydroxymethyl)oxetane and Glycidol." Biomacromolecules. (Provides spectral data on oxetane ring opening).

-

Sources

A Comparative Guide to the Synthesis of 3,3-Bis(iodomethyl)oxetane: Experimental Validation and Alternative Routes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical comparison of the synthesis of 3,3-Bis(iodomethyl)oxetane (BIMO), a valuable building block in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document goes beyond a simple recitation of protocols to offer insights into the causality of experimental choices, ensuring scientific integrity and reproducibility. We will delve into the prevalent synthetic methodology, cross-validate with alternative approaches, and provide comprehensive data for informed decision-making in your research.

Introduction: The Significance of 3,3-Disubstituted Oxetanes

Oxetanes, four-membered cyclic ethers, have garnered significant interest in drug discovery and development. The strained oxetane ring can act as a polar motif and a non-classical hydrogen bond acceptor, often improving key physicochemical properties of drug candidates such as aqueous solubility, metabolic stability, and lipophilicity without introducing liabilities associated with more common functional groups like gem-dimethyl or carbonyl moieties. Specifically, 3,3-disubstituted oxetanes offer a rigid scaffold for precise vectoral orientation of substituents, making them attractive for probing the binding pockets of biological targets. This compound serves as a versatile intermediate, with the iodomethyl groups being excellent leaving groups for a variety of nucleophilic substitution reactions, enabling the synthesis of a diverse library of compounds.

Primary Synthesis Route: The Finkelstein Reaction of 3,3-Bis(halomethyl)oxetanes

The most common and direct route to this compound is through a halogen exchange reaction, specifically the Finkelstein reaction, starting from the more readily available 3,3-Bis(chloromethyl)oxetane (BCMO) or 3,3-Bis(bromomethyl)oxetane.

Synthesis of the Precursor: 3,3-Bis(chloromethyl)oxetane (BCMO)

BCMO is typically synthesized from pentaerythritol. The process involves a multi-step reaction sequence where pentaerythritol is first converted to pentaerythritol trichlorohydrin, which then undergoes cyclization in the presence of a base to form the oxetane ring.[1] One patented method describes the reaction of N,N-dimethylformamide with thionyl chloride to generate a Vilsmeier reagent, which then reacts with pentaerythritol.[2]

The Finkelstein Reaction: Mechanism and Experimental Considerations

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen for another.[3] In the context of BIMO synthesis, a solution of sodium iodide in a polar aprotic solvent, typically acetone, is used to displace the chloride or bromide ions from BCMO or its bromo-analogue. The reaction is driven to completion by the precipitation of the insoluble sodium chloride or sodium bromide in acetone.[3]

Caption: Finkelstein reaction mechanism for BIMO synthesis.

Detailed Experimental Protocol (Generalized)

-

Materials: 3,3-Bis(chloromethyl)oxetane (or 3,3-Bis(bromomethyl)oxetane), Sodium Iodide (anhydrous), Acetone (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-Bis(chloromethyl)oxetane in anhydrous acetone.

-

Add a molar excess (typically 2.5-3 equivalents) of anhydrous sodium iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS. A white precipitate of sodium chloride will form as the reaction proceeds.

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

The filtrate is then concentrated under reduced pressure to remove the acetone.

-

The residue is redissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and then with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

-

Comparison of Precursors for BIMO Synthesis

| Precursor | CAS Number | Molecular Weight ( g/mol ) | Key Synthetic Considerations |

| 3,3-Bis(chloromethyl)oxetane | 78-71-7 | 155.02 | More commercially available and generally less expensive. The C-Cl bond is less reactive than C-Br, potentially requiring longer reaction times or higher temperatures for the Finkelstein reaction. |

| 3,3-Bis(bromomethyl)oxetane | 2402-83-7 | 243.92 | The C-Br bond is a better leaving group than C-Cl, leading to faster reaction rates in the Finkelstein reaction. May be more expensive than the chloro-analogue. |

Alternative Synthetic Routes to 3,3-Disubstituted Oxetanes

While the Finkelstein reaction is the most direct route to BIMO from its halo-precursors, it is important to consider other methods for synthesizing the core 3,3-disubstituted oxetane ring system, which could be adapted to produce BIMO or its analogues.

Williamson Etherification

A common strategy for forming the oxetane ring is through an intramolecular Williamson etherification of a suitable 1,3-diol derivative.[1] This involves converting a diol to a mono-tosylate or mono-mesylate, followed by treatment with a base to induce cyclization.

Caption: General workflow for oxetane synthesis via Williamson etherification.

This method is versatile and allows for the introduction of various substituents at the 3-position.[1] However, it requires the synthesis of the appropriately substituted 1,3-diol, which can be a multi-step process.

Synthesis from Substituted Malonates

Another approach involves starting from substituted dimethyl malonates.[1] The process typically includes the installation of protected hydroxymethyl groups, reduction of the esters to a diol, followed by tosylation and base-mediated cyclization.[1] This route offers significant flexibility in the nature of the substituents at the 3-position.

Experimental Validation: Characterization of this compound

Proper characterization is crucial to confirm the identity and purity of the synthesized BIMO. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the methylene protons of the iodomethyl groups and the oxetane ring protons. The chemical shifts will be downfield compared to the chloro- or bromo-analogues due to the deshielding effect of the iodine atoms.

-

¹³C NMR: Will show distinct signals for the carbon atoms of the iodomethyl groups, the quaternary carbon at the 3-position, and the methylene carbons of the oxetane ring.

-

-

Infrared (IR) Spectroscopy: Should display characteristic C-O-C stretching frequencies for the ether linkage in the oxetane ring. The C-I stretching vibrations may also be observable in the far-IR region.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful incorporation of two iodine atoms. The fragmentation pattern can also offer structural information.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and iodine, which should match the theoretical values for C₅H₈I₂O.

Safety and Handling

-

3,3-Bis(chloromethyl)oxetane (BCMO): Is classified as an irritant and lachrymator, and is highly toxic by inhalation.[4][5] It may cause irritation to the eyes, skin, and respiratory tract.[4]

-

3,3-Bis(bromomethyl)oxetane: Is harmful if swallowed and may cause skin irritation and serious eye damage.[6]

-

This compound: While specific toxicology data is limited, it should be handled with care as a potential irritant and harmful compound, consistent with other alkyl iodides. The provided hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[7]

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The synthesis of this compound is most reliably achieved via the Finkelstein reaction, utilizing either 3,3-Bis(chloromethyl)oxetane or 3,3-Bis(bromomethyl)oxetane as the starting material. The choice of precursor will depend on a balance of reactivity, availability, and cost. While alternative methods for constructing the 3,3-disubstituted oxetane core exist and offer greater flexibility for analogue synthesis, the halogen exchange route remains the most direct for obtaining BIMO. Rigorous analytical characterization is paramount to ensure the identity and purity of the final product. As with all halogenated organic compounds, appropriate safety precautions must be strictly adhered to during handling and synthesis.

References

- Method of preparing 3,3-Bis (chloromethyl) oxetane. Google Patents. [URL: https://patents.google.

- Synthesis of 3,3-Bis(methoxyethoxymethyl)oxetane (BMEMO). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-3-bis-methoxyethoxymethyl-oxetane-bmemo/]

- Wessjohann, L. A.; Brandt, W.; Thiemann, T. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016, 116 (19), 11650-11696. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00229]

- Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. Chemia. 2022. [URL: https://www.chem-station.com/en/reactions-2/2022/10/halogen-exchange-2.html]

- Mykhailiuk, P. K. Synthesis of 3,3-disubstituted oxetane building blocks. Request PDF. [URL: https://www.researchgate.net/publication/339486337_Synthesis_of_33-disubstituted_oxetane_building_blocks]

- Xu, T.; Leng, X.; Huang, S.; Wang, X. Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [URL: https://www.atlantis-press.com/proceedings/mmeceb-15/25849387]

- Mykhailiuk, P. K. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. 2020, 10, 1373-1383. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00021a]

- This compound. AiFChem. [URL: https://www.aifchem.com/product/show-2402-82-6.html]

- Sutton, S. C.; Johansson, M. H.; Wuts, P. G. M. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. 2016. [URL: https://www.researchgate.

- SAFETY DATA SHEET: 3,3-Bis(bromomethyl)oxetane. TCI Chemicals. 2023. [URL: https://www.tcichemicals.com/BE/en/assets/sds/B5641_EN.pdf]

- Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Sirovskii, I. V.; et al. Energy-Intensive Random Block Copolymers of 3,3-Bis (Nitratomethyl) Oxetane and 3-Azidomethyl-3-Methyloxetane. ResearchGate. 2018. [URL: https://www.researchgate.net/publication/328249056_Energy-Intensive_Random_Block_Copolymers_of_33-Bis_Nitratomethyl_Oxetane_and_3-Azidomethyl-3-Methyloxetane]

- Oxetane, 3,3-bis(chloromethyl)-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6550]

- 3,3-Bis(chloromethyl)oxetane. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/444081]

- Bailey, W. F.; et al. 6-Iodo-1-hexene. Organic Syntheses. 2005, 81, 121. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0121]

- Oxetane, 3,3-bis(bromomethyl)-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75464]

- Fischer, D. Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Dissertation, LMU München. 2016. [URL: https://edoc.ub.uni-muenchen.de/19890/1/Fischer_Dennis.pdf]

- 3,3-Bis(bromomethyl)oxetane. ChemScene. [URL: https://www.chemscene.com/products/3,3-Bis(bromomethyl)oxetane-CS-0003922.html]

- Reddy, C. R.; et al. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Indian Journal of Heterocyclic Chemistry. 2015, 24, 345-348. [URL: https://www.connectjournals.com/toc2.php?abstract=2882H_345A.pdf&p=]

- Bull, J. A.; et al. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. 2023, 19, 101-143. [URL: https://www.beilstein-journals.org/bjoc/articles/19/101]

- 3,3-Bis(hydroxymethyl)oxetane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/529229]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US4031110A - Method of preparing 3,3-Bis (chloromethyl) oxetane - Google Patents [patents.google.com]

- 3. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 4. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Bis(chloromethyl)oxetane AldrichCPR 78-71-7 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 2402-82-6 | this compound - AiFChem [aifchem.com]

Oxetane Motifs in Drug Discovery: A Comparative Analysis Against Cyclobutane and Cyclopentane Analogs

An In-Depth Technical Guide for Medicinal Chemists

Introduction

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Small, saturated ring systems are invaluable tools for medicinal chemists, offering a means to introduce three-dimensionality and fine-tune properties such as solubility, metabolic stability, and lipophilicity. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly advantageous scaffold.[1][2] This guide provides a comprehensive comparison of oxetane-containing compounds with their direct carbocyclic analogs, cyclobutane and cyclopentane. We will delve into the fundamental structural differences that give rise to their distinct properties, present supporting experimental data from literature case studies, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug design campaigns.

Structural and Conformational Analysis: The Foundation of Physicochemical Differences

The unique characteristics of the oxetane ring stem from the introduction of an oxygen atom into a strained four-membered ring system. This seemingly simple substitution has profound effects on the ring's geometry and conformational behavior when compared to its all-carbon counterparts.

-

Oxetane: The oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol).[3] The presence of the oxygen atom reduces gauche interactions, leading to a relatively planar structure compared to cyclobutane.[3] This planarity, combined with the polarity induced by the ether oxygen, creates a unique structural and electronic profile.

-

Cyclobutane: Cyclobutane experiences slightly less total strain than cyclopropane but more than cyclopentane, arising from both angle and torsional strain.[4] To alleviate some of this strain, it adopts a puckered or "folded" conformation, with one carbon atom about 25° out of the plane of the other three.[4][5][6] This puckering reduces the eclipsing interactions between hydrogen atoms.[6]

-

Cyclopentane: While a planar cyclopentane would have minimal angle strain (internal angles of a pentagon are 108°), it would suffer from significant torsional strain due to ten eclipsed C-H bonds.[4][5] To relieve this, it adopts a non-planar, puckered "envelope" conformation, which strikes a balance between increased angle strain and decreased torsional strain.[4][7]

The key takeaway is that the oxetane ring is more rigid and planar than cyclobutane, while possessing a strong dipole moment due to the oxygen atom. This combination of features is central to its utility in medicinal chemistry.

Caption: Logical relationship diagram comparing key structural features.

Impact on Physicochemical and ADME Properties

The structural distinctions directly translate into significant differences in pharmaceutically relevant properties. The incorporation of an oxetane motif is often a strategic move to overcome liabilities associated with its carbocyclic analogs or other common functional groups.[8]

Solubility and Lipophilicity

One of the most cited advantages of oxetanes is their ability to improve aqueous solubility while mitigating the increase in lipophilicity often seen with other modifications.[2][3] The oxygen atom acts as a hydrogen bond acceptor and introduces a dipole moment, increasing the polarity of the molecule.

-

Lipophilicity (LogD/LogP): Replacing a cyclobutane or gem-dimethyl group with an oxetane typically lowers the LogD value. For example, in the development of SYK inhibitors, switching from an ethyl group on a piperazine to an oxetane group reduced the calculated pKaH and lowered the LogD from 2.0 to an optimal 1.3, which was critical for maintaining permeability.[9]

-

Aqueous Solubility: The increased polarity directly enhances aqueous solubility. In the optimization of MMP-13 inhibitors, replacing a methyl group with an oxetane unit led to derivatives with significantly improved aqueous solubility while maintaining potent inhibitory activity.[3]

| Compound Pair | Modification | LogD/LogP Change | Solubility Change | Reference |

| SYK Inhibitor Series | Ethyl → Oxetane | LogD 2.0 → 1.3 | Improved | [9] |

| MMP-13 Inhibitors | Methyl → Oxetane | Not specified | Significantly Improved | [3] |

| IDO1 Inhibitors | Cyclobutane → Oxetane | Not specified | Improved | [3] |

Table 1: Comparative data on the effect of ring substitution on lipophilicity and solubility.

Metabolic Stability

Oxetanes can enhance metabolic stability by blocking metabolically labile C-H bonds.[2][9] The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane is a common strategy to prevent oxidation by cytochrome P450 (CYP) enzymes without the associated penalty of increased lipophilicity.[2][9]

-

Case Study: IDO1 Inhibitors: In a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an oxetane-containing compound demonstrated improved metabolic stability and solubility compared to its cyclobutane analog, which showed higher metabolic turnover.[3]

-

Case Study: MMP-13 Inhibitors: Oxetanyl derivatives of an MMP-13 inhibitor exhibited significantly improved metabolic stability in microsomes compared to the parent compound.[3]

Permeability and pKa Modulation

While increasing polarity generally aids solubility, it can sometimes negatively impact membrane permeability. However, the compact and rigid nature of the oxetane ring often allows for an improvement in solubility without a detrimental effect on permeability.[9][10]

Furthermore, the electron-withdrawing nature of the oxetane can modulate the basicity (pKa) of adjacent amine groups. This is a crucial tool for avoiding off-target effects, such as hERG inhibition, which is often linked to high basicity. In the development of BTK inhibitors, introducing an oxetane was used to strategically lower amine basicity, preventing hERG binding.[9]

Pharmacological Implications and Bioisosterism

The oxetane ring is a versatile bioisostere, serving as a replacement for several common functional groups, which allows for the fine-tuning of molecular properties while preserving or enhancing biological activity.[1][11]

-

gem-Dimethyl Group: Oxetane serves as a hydrophilic surrogate for the gem-dimethyl group. It occupies a similar steric volume but introduces polarity, which can improve solubility and block metabolic oxidation.[1][2][9]

-

Carbonyl Group: The oxetane ring can mimic the hydrogen bonding ability and dipole moment of a carbonyl group.[2][9] This substitution can increase metabolic stability against reduction and enhance the three-dimensionality of the molecule.[2]

In contrast, cyclobutane and cyclopentane are primarily used to introduce sp³ character and conformational constraint. While valuable, they lack the polarity and hydrogen bond accepting capability that makes the oxetane ring so versatile for addressing multiple ADME issues simultaneously. For instance, in one study, replacing an oxetane with a hydroxycyclobutane in an IDO1 inhibitor significantly compromised its inhibitory activity.[3]

Caption: Bioisosteric replacement of a gem-dimethyl group with oxetane.

Experimental Protocols

To provide a practical framework for the concepts discussed, this section details standardized protocols for evaluating key physicochemical properties.

Caption: In vitro ADME experimental workflow in early drug discovery.

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol is based on the well-established shake-flask method, a standard for LogP determination.[12][13]

Objective: To measure the partition coefficient of a compound between n-octanol and an aqueous buffer.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument (HPLC-UV or LC-MS/MS)

Procedure:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). The final concentration in the assay should be detectable in both phases.

-

Partitioning:

-

Add a known volume of n-octanol and aqueous buffer to a vial (e.g., 1 mL of each).

-

Spike the vial with a small volume of the compound's stock solution. The final organic solvent concentration should be low (e.g., <1%).

-

-

Equilibration:

-

Cap the vial tightly and vortex vigorously for 2-5 minutes to ensure thorough mixing.

-

Allow the vial to stand at a constant temperature (e.g., 25°C) for at least 24 hours to reach equilibrium. Alternatively, gently agitate on a shaker.

-

-

Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to ensure complete separation of the two phases.

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

-

Dilute the aliquots appropriately and analyze the concentration of the compound in each phase using a calibrated HPLC-UV or LC-MS/MS method.

-

-

Calculation:

-

The partition coefficient, P, is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous]

-

LogP is the base-10 logarithm of P: LogP = log₁₀(P).[14]

-

Protocol: Mouse Liver Microsome (MLM) Stability Assay

This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[15][16][17]

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a compound in the presence of liver microsomes.

Materials:

-

Test compound and positive control (e.g., Verapamil)

-

Pooled mouse liver microsomes (MLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile with an internal standard (for quenching)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a master mix of the NADPH regenerating system in phosphate buffer. Prepare the MLM suspension in cold buffer.

-

Incubation Setup (in a 96-well plate):

-

Add the test compound to the wells at the final desired concentration (e.g., 1 µM).

-

Add the MLM suspension (final protein concentration typically 0.5 mg/mL).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiating the Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system master mix to all wells. This is the t=0 time point.

-

Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Once all time points are collected, centrifuge the plate at >3000 x g for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.

-

Calculation:

-

Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

The slope of the linear regression line is the elimination rate constant (k).

-

Half-life (t½) = 0.693 / k

-

Intrinsic Clearance (Clint) = (k / [microsomal protein concentration]) * (mL incubation / mg protein)

-

Protocol: Caco-2 Permeability Assay

This assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[18][19][20][21]

Objective: To measure the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell® plates (e.g., 24-well)

-

Cell culture medium (e.g., DMEM with FBS, NEAA)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

-

Test compound, Lucifer Yellow (monolayer integrity marker)

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts. Culture for 21-25 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²).

-

Permeability Measurement (Apical to Basolateral - A→B):

-

Wash the monolayers with pre-warmed transport buffer.

-

Add the dosing solution containing the test compound and Lucifer Yellow to the apical (A) side.

-

Add fresh transport buffer to the basolateral (B) side.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 60 or 120 minutes), take samples from the basolateral compartment. Also, take a sample from the initial apical dosing solution (t=0).

-

-

Analysis:

-

Analyze the concentration of the test compound in the samples using LC-MS/MS.

-

Analyze the concentration of Lucifer Yellow using a fluorescence plate reader to confirm monolayer integrity post-experiment (low passage indicates integrity).

-

-

Calculation:

-

The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of compound appearance in the receiver compartment (mol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration in the donor compartment (mol/cm³).

-

-

Synthesis Considerations

A practical limitation to the widespread use of oxetanes has historically been their synthetic accessibility.[22] However, significant advances in synthetic methodologies have made a wide range of oxetane-containing building blocks, such as oxetan-3-one and 3-amino-oxetane, commercially available and their incorporation into target molecules more routine.[2][11] Common synthetic strategies include Williamson etherification and [2+2] cycloadditions.[11] While the perceived instability of the oxetane ring, particularly to acidic conditions, can be a concern, studies have shown that stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes being notably robust.[9][22]

Conclusion

The incorporation of an oxetane ring is a powerful strategy in modern medicinal chemistry for optimizing the ADME properties of drug candidates. Compared to its cyclobutane and cyclopentane analogs, the oxetane motif offers a unique and advantageous combination of features:

-

Improved Physicochemical Properties: It concurrently enhances aqueous solubility and metabolic stability, often with a favorable or neutral impact on lipophilicity and permeability.[3][9]

-

Versatile Bioisosterism: It serves as an effective bioisostere for gem-dimethyl and carbonyl groups, providing solutions to common metabolic and solubility liabilities.[2][9][11]

-

Property Modulation: Its electron-withdrawing nature can be exploited to fine-tune the pKa of nearby functional groups, mitigating risks such as hERG-related cardiotoxicity.

While cyclobutane and cyclopentane rings remain useful for introducing sp³-rich character and conformational rigidity, they lack the multifaceted problem-solving potential of the polar oxetane ring. For researchers and drug development professionals facing challenges with solubility, metabolism, or high lipophilicity, the substitution of carbocyclic fragments or other common motifs with a strategically placed oxetane should be considered a high-value approach to producing safer and more effective drug candidates.

References

-

W. Sirasani, G. et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central. [Link]

-

Tiwari, R. K. et al. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

-

OpenStax. (2023). 4.4 Conformations of Cycloalkanes - Organic Chemistry. OpenStax. [Link]

-

Student Doctor Network. (2015). Cyclobutane vs. Oxetane. Student Doctor Network Forums. [Link]

-

Barreiro, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. [Link]

-

ResearchGate. (2025). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. [Link]

-

Barreiro, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

-

Stepan, A. F. et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

-

ResearchGate. (n.d.). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). ResearchGate. [Link]

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. [Link]

-

PubMed Central. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. [Link]

-

YouTube. (2017). Conformation of Cyclobutane and Cyclopentane. YouTube. [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

-

National Institutes of Health. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]

-

Evotec. (n.d.). Microsomal Stability. Evotec. [Link]

-

ResearchGate. (2022). (PDF) Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. ResearchGate. [Link]

-

Unknown Source. (n.d.). Caco2 assay protocol. [Link]

-

ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceDirect. [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 5. dalalinstitute.com [dalalinstitute.com]